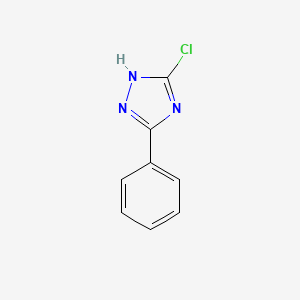

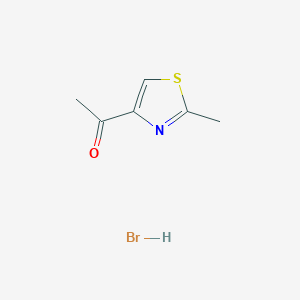

![molecular formula C9H5ClF3N3O B3035389 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 320419-14-5](/img/structure/B3035389.png)

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one

Overview

Description

Regioselective Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives has been explored through various methods. One approach involves the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with 2,6-dimethyl-3,5-diacetyl-pyridine, leading to the formation of 2,6-dimethyl-3,5-bis(4,4,4-trifluoro-1,3-oxo-butyl)-pyridine derivatives in good yield. Further cyclization with aryl imidoyl chlorides results in a series of pyridine derivatives with potential applications .

Quantum Mechanical and Spectroscopic Investigations

The electronic and structural properties of a new pyrazoline derivative have been studied using quantum mechanical methods. The compound's vibrational modes, NMR chemical shifts, and electronic properties such as HOMO-LUMO energies were analyzed, providing insights into its molecular structure and potential reactivity .

Stereoselective Hetero-Diels-Alder Reaction

The heterodiene cycloaddition of 3-(trifluoroacetyl)chromones with cyclic enol ethers has been performed under mild conditions, yielding novel fused pyrans with high stereoselectivity. These pyrans were subsequently transformed into functionalized pyridines, with their structures confirmed by NMR spectroscopy and X-ray diffraction analysis .

Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

A series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds have shown promising bioactivity at micro molar concentrations, indicating their potential as anticancer agents .

Multicomponent Reaction for Chromeno[2,3-b]pyridine Derivatives

The multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has been investigated, leading to the synthesis of a chromeno[2,3-b]pyridine derivative with good yield. The structure was confirmed by various spectroscopic methods, and the compound's ADME properties were assessed .

Synthesis of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide Compounds

A novel series of 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds have been synthesized through a sequence of reactions starting from 2,3-dichloropyridine. These compounds were obtained by hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis, followed by acyl chlorination and amidation .

Crystal Structure of Pyrazole-4-carboxylate Dimethyl Sulfoxide Hemisolvate

The crystal structure of a pyrazole-4-carboxylate compound has been elucidated, revealing dihedral angles between the pyrazole ring and the attached pyridine and trichlorophenyl rings. The crystal packing is characterized by intra- and intermolecular hydrogen bonds, and the crystal is a nonmerohedral twin .

Hydrogen-Bonded Chains and Sheets in Pyrazolo[4,3-e]pyridin-5(1H)-ones

The molecular arrangement in two related compounds has been studied, showing that inversion-related pairs of molecules are linked by hydrogen bonds to form dimers, which are further linked into chains by π-π stacking interactions. In another compound, molecules are linked into chains of rings by hydrogen bonds, which are further linked into sheets by π-π stacking interactions .

Antioxidant and Antimicrobial Activity of Pyrazolyl-Pyridines

A novel series of pyrazolyl-pyridines with non-identical substituents in both pyrazole rings have been synthesized. These compounds have shown promising antioxidant activity and exhibited antimicrobial activities against various fungi and yeasts. The trichloromethyl substituted compounds, in particular, presented higher antioxidant activity compared to their fluorinated analogs .

Mechanism of Action

Target of Action

The compound, also known as Fluazinam , is a broad-spectrum fungicide used in agriculture . It primarily targets various soil-borne fungal pathogens . The toxicity to terrestrial species is low to moderate but is more of a concern for aquatic species .

Mode of Action

Fluazinam’s mode of action involves being an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also has high reactivity with thiols . It is unique amongst uncouplers in displaying broad-spectrum activity against fungi and also very low toxicity to mammals due to it being rapidly metabolized to a compound without uncoupling activity .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in mitochondria . This disruption of energy production in the fungal cells leads to their death, thereby preventing the spread of fungal diseases in crops .

Pharmacokinetics

The compound has a low aqueous solubility and a low volatility . . These properties impact the bioavailability of the compound in the environment.

Result of Action

The result of the compound’s action is the effective control of various soil-borne fungal pathogens on a range of crops . It also has some acaricidal activity . The compound’s action results in healthier crops and improved yields.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. . These properties suggest that the compound’s efficacy might be reduced in wet conditions or in soils with high water content. Furthermore, the compound’s low volatility suggests that it is likely to remain where it is applied rather than being dispersed by wind or air currents .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3O/c10-6-3-5(9(11,12)13)4-14-8(6)16-7(17)1-2-15-16/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPOUZPHUCJNAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B3035306.png)

![2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid](/img/structure/B3035312.png)

![1-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B3035313.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B3035314.png)

![10-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione](/img/structure/B3035317.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride](/img/structure/B3035322.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]benzenaminium chloride](/img/structure/B3035323.png)

![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-piperidin-1-ylethanone](/img/structure/B3035326.png)